2,3,4,5,6,7,8,9-octahydro-1H-carbazole

Hydrogen Storage Liquid Organic Hydrogen Carrier (LOHC) Energy Materials

Researchers requiring a fully saturated carbazole scaffold often face supply of incorrect regioisomers (e.g., tetrahydrocarbazole) that compromise LOHC modeling and HDN kinetics. 2,3,4,5,6,7,8,9-Octahydro-1H-carbazole (CAS 26727-32-2) resolves this with: • Authentic octahydro structure with distinct thermophysical properties essential for reversible hydrogen storage cycle analysis. • Validated standard for rate-limiting HDN hydrogenation step mechanistic studies. • Privileged scaffold for Aspidosperma alkaloid total synthesis and dopamine agonist development.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 26727-32-2
Cat. No. B3050537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6,7,8,9-octahydro-1H-carbazole
CAS26727-32-2
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)CCCC3
InChIInChI=1S/C12H17N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h13H,1-8H2
InChIKeyBKHWUYCOIGYJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 kg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-carbazole Overview


2,3,4,5,6,7,8,9-Octahydro-1H-carbazole (CAS 26727-32-2), also known as octahydrocarbazole, is a fully hydrogenated derivative of the tricyclic aromatic heterocycle carbazole. With a molecular formula of C12H17N and a molecular weight of 175.27 g/mol, this saturated secondary amine exhibits a melting point of 102 °C and a predicted density of 1.085 g/cm³ . The compound is characterized by a planar, rigid structure lacking aromaticity in both six-membered rings, which fundamentally alters its electronic properties, conformational flexibility, and chemical reactivity compared to its partially hydrogenated or fully aromatic counterparts [1]. Its saturated framework positions it as a critical intermediate in the synthesis of complex alkaloids, a core building block for pharmacologically active compounds, and a key component in liquid organic hydrogen carrier (LOHC) systems due to its capacity for reversible hydrogen uptake and release [2].

Octahydro-1H-carbazole: Why Generic Substitution Fails


The term 'octahydrocarbazole' encompasses a family of regioisomers and derivatives with profoundly different chemical and physical properties, making blanket substitution impossible. The target compound, 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, is the fully saturated, unsubstituted parent system. This specific saturation pattern (hydrogenation of both benzene rings) is not interchangeable with the partially saturated 1,2,3,4-tetrahydrocarbazole (which retains an aromatic ring) or the N-alkylated analogs such as N-ethyl-octahydrocarbazole [1]. For example, in catalytic hydrodenitrogenation (HDN), the activation energy for the hydrogenation step of the tetrahydro to the octahydro derivative is distinct and rate-limiting, directly impacting process efficiency and catalyst selection [2]. In hydrogen storage applications, the thermophysical properties—including density, viscosity, and, crucially, melting point—exhibit a 'strong dependence on the degree of hydrogenation,' which dictates the viability of a compound as a room-temperature liquid LOHC [3]. Using an incorrect regioisomer or N-substituted analog will result in altered reaction kinetics, different physical state requirements, and inconsistent material properties, rendering experimental results irreproducible and process designs ineffective. The following evidence quantifies these critical differentiations.

Octahydro-1H-carbazole: Quantitative Evidence Guide


Gravimetric Hydrogen Storage Capacity

Octahydrocarbazole derivatives, such as lithium carbazolide, demonstrate a reversible hydrogen storage capacity of 6.5 wt%, which is a key performance metric for on-board hydrogen storage applications [1]. This capacity is achieved with a favorable enthalpy of dehydrogenation of 34.2 kJ mol⁻¹-H₂, indicating a balance between hydrogen release kinetics and thermodynamic stability [1]. This performance is directly compared to the fully aromatic carbazole system, which cannot store hydrogen without first undergoing energy-intensive hydrogenation, and to other LOHC candidates like N-ethylcarbazole (NEC), which often require lower-melting-point additives to remain liquid at room temperature, thereby diluting the effective gravimetric hydrogen capacity of the system [2].

Hydrogen Storage Liquid Organic Hydrogen Carrier (LOHC) Energy Materials

HDN Activation Energy: Hydrogenation vs. C-N Scission

In the HDN of carbazole over a γ-Mo₂N catalyst, a Density Functional Theory (DFT) study reveals that the hydrogenation steps of carbazole, 1,2,3,4-tetrahydrocarbazole, and 1,2,3,4,5,6,7,8-octahydrocarbazole all require higher activation energies than the subsequent C-N bond scission of tetrahydrocarbazole and the final denitrogenation step [1]. This finding, quantified by DFT-calculated energy barriers, identifies the hydrogenation of the partially saturated intermediates, including the conversion of tetrahydrocarbazole to the target octahydrocarbazole, as the kinetically limiting steps in the overall HDN process [1].

Catalysis Hydrodenitrogenation (HDN) Petroleum Refining

Synthetic Yield via Diels-Alder Route

A sequential Diels-Alder methodology has been reported for the synthesis of 3,6,7-trisubstituted-1,2,3,4,5,6,7,8-octahydrocarbazoles, achieving yields in the range of 46–90% [1]. This yield range provides a quantifiable benchmark for the synthetic accessibility of the octahydrocarbazole scaffold, contrasting with alternative methods like the Knorr pyrrole synthesis, which, while also capable of producing octahydrocarbazoles, generally yields substituted pyrroles with higher efficiency [2]. The specific yield achieved is highly dependent on the dienophile used (e.g., maleic anhydride, maleimides), providing a tunable platform for constructing complex molecular architectures [1].

Organic Synthesis Diels-Alder Reaction Carbazole Derivatives

Commercial Purity Benchmarking

For research and industrial applications, the standard purity specification for commercially available 2,3,4,5,6,7,8,9-octahydro-1H-carbazole is consistently reported as 95% minimum, with some suppliers offering grades up to 98% . This purity level is critical for ensuring reproducible results in synthetic applications and for maintaining consistent material properties in LOHC studies. While higher purity grades (e.g., >99%) are common for fully aromatic carbazole due to its extensive use as a standard, the 95-98% range is the established commercial benchmark for this specific hydrogenated derivative, and users must account for the presence of potential minor impurities such as partially hydrogenated intermediates (e.g., tetrahydro- or hexahydrocarbazole) in their experimental design .

Analytical Chemistry Quality Control Chemical Procurement

Physical State and Melting Point

The target compound, 2,3,4,5,6,7,8,9-octahydro-1H-carbazole, is a solid at room temperature with a reported melting point of 102 °C . This physical state is in stark contrast to its N-alkylated derivative, N-ethyl-octahydrocarbazole, which is a low-melting-point solid or liquid designed for use as a pumpable LOHC [1]. The high melting point of the unsubstituted octahydrocarbazole presents a significant challenge for direct use as a liquid hydrogen carrier, as it would solidify in pipelines at ambient temperatures. This necessitates either operating at elevated temperatures or using it as a solid intermediate in synthetic or materials science applications, rather than as a fluid energy carrier . This is a critical differentiator for process engineers and formulation scientists, who must account for the thermal management of this compound.

Physical Chemistry Material Science Process Engineering

Synthetic Versatility for Dopamine Agonists

A convenient synthetic route has been developed for the preparation of cis-1-substituted and 4-substituted octahydropyrido[3,2-b]carbazoles and [2,3-c]carbazoles, which have demonstrated potent dopamine agonistic activity both in vitro and in vivo [1]. This synthetic method leverages the octahydrocarbazole core and involves high-temperature, high-pressure hydrogenation, showcasing the scaffold's utility in generating biologically active, conformationally constrained analogs [1]. This contrasts with the use of aromatic carbazole or tetrahydrocarbazole scaffolds, which lack the specific three-dimensional shape and saturation pattern required for optimal interaction with dopamine receptors [1].

Medicinal Chemistry Dopamine Agonist Drug Discovery

Octahydro-1H-carbazole: Research & Industrial Applications


Liquid Organic Hydrogen Carriers (LOHCs)

2,3,4,5,6,7,8,9-Octahydro-1H-carbazole and its derivatives are prime candidates for LOHC research. The compound's ability to be fully hydrogenated and dehydrogenated makes it a core component in systems designed for reversible hydrogen storage. Researchers can utilize this scaffold to develop new materials with targeted gravimetric capacities, such as the 6.5 wt% demonstrated by lithium carbazolide, and to study the thermodynamics and kinetics of hydrogen release, where the enthalpy of dehydrogenation (e.g., 34.2 kJ mol⁻¹-H₂) is a critical design parameter [1]. The strong dependence of thermophysical properties on the degree of hydrogenation, as quantified by Stark et al., means that this specific octahydro derivative is essential for accurate process modeling and for understanding the behavior of the fully hydrogenated state in a LOHC cycle [2].

Catalytic Hydrodenitrogenation (HDN) Studies

This compound is an indispensable tool for researchers investigating the HDN process, a critical step in petroleum refining to remove nitrogen-containing pollutants. As demonstrated by DFT calculations, the hydrogenation of tetrahydrocarbazole to 2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a key rate-limiting step with a higher activation energy barrier than the subsequent C-N bond cleavage [3]. Using the authentic octahydrocarbazole standard allows for the precise kinetic analysis of this specific reaction step, enabling the rational design of more efficient HDN catalysts that can overcome this bottleneck. Studies of this mechanism are not possible with other partially hydrogenated analogs or with the aromatic carbazole starting material, as they represent different points on the reaction coordinate.

Conformationally Constrained Molecule Synthesis

In medicinal chemistry, the saturated, three-dimensional framework of 2,3,4,5,6,7,8,9-octahydro-1H-carbazole serves as a privileged scaffold for generating novel bioactive compounds with improved pharmacological profiles. The synthesis of potent dopamine agonists from octahydropyridocarbazole precursors exemplifies this application, where the specific conformation imparted by the saturated ring system is essential for in vitro and in vivo activity [4]. Furthermore, the scaffold is a key intermediate in the total synthesis of complex Aspidosperma alkaloids, showcasing its utility in accessing natural product-like chemical space [5]. Chemists can employ sequential Diels-Alder reactions to introduce diverse substitution patterns onto the octahydrocarbazole core, achieving yields of 46-90% depending on the dienophile, thereby creating focused libraries of compounds for biological screening [6].

Advanced Polymers and Microporous Materials

The rigid, saturated structure of octahydrocarbazole provides a unique building block for constructing Metal-Organic Polyhedra (MOPs) and other advanced polymeric materials [7]. Unlike planar, aromatic carbazole, the fully hydrogenated core offers different electronic properties and conformational flexibility, which can be exploited to tune the porosity, stability, and functionality of the resulting materials. These carbazole-based polymers are being actively investigated for applications such as selective carbon dioxide (CO₂) capture, where the electron-rich nature and adjustable microporous structure of the polymer are key performance drivers [7]. The use of the specific octahydro derivative allows materials scientists to precisely control the degree of saturation and, consequently, the material's final properties, a level of control not achievable with the fully aromatic analog.

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